

# Suramin's Pharmacological Profile at P2 Receptors

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Suramin

CAS No.: 145-63-1

Cat. No.: S003035

[Get Quote](#)

| Receptor Subtype                           | Reported Potency (IC <sub>50</sub> , pA <sub>2</sub> , or pKB) | Key Characteristics & Selectivity Notes                                        |
|--------------------------------------------|----------------------------------------------------------------|--------------------------------------------------------------------------------|
| <strong>P2X Family (Ion Channels)</strong> |                                                                |                                                                                |
| P2X1                                       | IC <sub>50</sub> ~0.5 - 1 μM [1] [2]                           | One of the more potent antagonistic effects of suramin [3].                    |
| P2X2                                       | IC <sub>50</sub> ~0.49 μM [1]                                  | Competitively antagonized by suramin [4].                                      |
| P2X3                                       | Potency similar to P2X1/P2X2 [3]                               | Effectively blocked by suramin [3].                                            |
| P2X7                                       | Less potent than at P2X1/P2X3 [3]                              | Blocked by suramin [3].                                                        |
| <strong>P2Y Family (GPCRs)</strong>        |                                                                |                                                                                |
| P2Y1 (Turkey)                              | pA <sub>2</sub> = 5.77 [2]                                     | More potently antagonized than P2Y2 [2].                                       |
| P2Y2 (Human)                               | pA <sub>2</sub> = 4.32; K <sub>i</sub> = ~50 μM [2] [5]        | Less potent antagonism; Schild plot slope >1 suggests complex interaction [2]. |

| Receptor Subtype                                                            | Reported Potency (IC <sub>50</sub> , pA <sub>2</sub> , or pK <sub>B</sub> ) | Key Characteristics & Selectivity Notes |
|-----------------------------------------------------------------------------|-----------------------------------------------------------------------------|-----------------------------------------|
| P2Y <sub>4</sub> , P2Y <sub>6</sub> , P2Y <sub>11</sub> , P2Y <sub>12</sub> | Equipotent or more potent than at P2Y <sub>2</sub> [6]                      | Lacks selectivity [6].                  |

## Key Experimental Protocols for Suramin

The following are established methodologies for studying **suramin**'s antagonist effects at P2 receptors.

### Functional Antagonism on Isolated Blood Vessels

This protocol assesses **suramin**'s effect on contractile responses in tissue [4].

- **Primary Readout:** Isometric tension measurement.
- **Tissue Preparation:** Isolated rings of rabbit ear artery, denuded of endothelium.
- **Agonist:** Cumulative concentration-effect curves are constructed using  $\alpha,\beta$ -methylene ATP (a stable ATP analog).
- **Antagonist Application:** Tissues are incubated with increasing concentrations of **suramin**.
- **Critical Parameter: Incubation Time.** **Suramin** equilibrates slowly with receptors. Shorter incubations (e.g., 15 min) can yield a Schild plot slope greater than unity, while longer incubations (e.g., 3 hours) are required for equilibrium, resulting in a Schild plot slope of 1.00, confirming simple competition [4].
- **Data Analysis:** Schild plot analysis to determine pK<sub>B</sub>/pA<sub>2</sub> value.

### Calcium Mobilization Assay in Recombinant Cells

This protocol is used for G<sub>q</sub>-coupled P2Y receptors (e.g., P2Y<sub>2</sub>, P2Y<sub>1</sub>) [6] [5].

- **Cell Line:** 1321N1 human astrocytoma cells stably transfected with the human P2Y<sub>2</sub> receptor.
- **Dye Loading:** Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4, Fura-2).
- **Agonist Stimulation:** Cells are stimulated with an agonist like UTP (P2Y<sub>2</sub> receptor-specific).
- **Antagonist Pre-treatment:** Cells are pre-incubated with **suramin** or its derivatives before agonist addition.
- **Primary Readout:** Change in intracellular calcium concentration, measured as fluorescence intensity using a flexstation or plate reader.

- **Data Analysis:** IC<sub>50</sub> values for antagonists are determined from concentration-response curves. Schild analysis can be performed to confirm competitive antagonism.

## Two-Electrode Voltage Clamp (TEVC) in Oocytes

This protocol is used for studying ionotropic P2X receptors [1].

- **Expression System:** *Xenopus laevis* oocytes injected with cRNA for a specific P2X receptor subunit (e.g., rat P2X<sub>2</sub>).
- **Voltage Clamp:** Oocytes are voltage-clamped at a holding potential (e.g., -60 mV).
- **Agonist Application:** ATP is applied to evoke inward cationic currents.
- **Antagonist Application:** **Suramin** is applied before and during ATP challenge to measure inhibition of the current.
- **Primary Readout:** Peak current amplitude.
- **Data Analysis:** IC<sub>50</sub> values for **suramin** are calculated from concentration-inhibition curves.

## The Role of Suramin in Modern Purinergic Research

While **suramin** remains a foundational tool for confirming purinergic signaling, its lack of selectivity has driven the development of more refined compounds [3] [7]. Research has focused on creating **suramin** derivatives to improve selectivity and properties [6] [1] [5]. The following diagram illustrates how **suramin** and newer antagonists interact with P2 receptor signaling.



Click to download full resolution via product page

> **Suramin** and its derivatives act as competitive antagonists, blocking the binding of ATP/UTP to both P2X and P2Y receptors, thereby inhibiting downstream signaling.

**Need Custom Synthesis?**

Email: [info@smolecule.com](mailto:info@smolecule.com) or Request Quote Online.

## References

1. Molecular Determinants of Potent P2X2 Antagonism ... [sciencedirect.com]

2. PPADS and suramin as antagonists at cloned P2Y [pmc.ncbi.nlm.nih.gov]
3. P2X Receptors as Drug Targets - PMC - PubMed Central [pmc.ncbi.nlm.nih.gov]
4. Suramin is a slowly-equilibrating but competitive ... [pubmed.ncbi.nlm.nih.gov]
5. Design, synthesis and biological evaluation of suramin ... [sciencedirect.com]
6. Profiling of a suramin-derived compound library at ... [pmc.ncbi.nlm.nih.gov]
7. Recommended tool compounds and drugs for blocking ... [link.springer.com]

To cite this document: Smolecule. [Suramin's Pharmacological Profile at P2 Receptors]. Smolecule, [2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b003035#suramin-p2x-p2y-receptor-antagonist]

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)